4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds like 4-(3-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine are often studied for their synthetic pathways and potential as intermediates in the production of biologically active molecules. For instance, the synthesis and reactions of polynuclear heterocycles involving azolothienopyrimidines and thienothiazolopyrimidines have been explored to produce compounds with high biological activities (El-Gazzar, Hussein, & Aly, 2006).
Biological and Pharmacological Applications
- Thieno[2,3-d]pyrimidine derivatives, which share a core structure with the compound of interest, have been investigated for their antifungal activities and potential in treating various diseases. For example, a study synthesized new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, showing remarkable activity against fungi, bacteria, and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Material Science and Optoelectronics
- The compound's derivatives have also been researched for their applications in material science, particularly in the field of nonlinear optics (NLO). A study on thiopyrimidine derivatives demonstrated significant NLO properties, suggesting their utility in optoelectronic and high-tech applications (Hussain et al., 2020).
Antitumor and Radioprotective Effects
- Some novel thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities, highlighting the potential of these compounds in developing new therapeutic agents (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPXUZHBQEQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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